![molecular formula C10H8OS B6355250 3-(Thiophen-3-yl)phenol, 95% CAS No. 29886-68-8](/img/structure/B6355250.png)
3-(Thiophen-3-yl)phenol, 95%
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Overview
Description
3-(Thiophen-3-yl)phenol, or 3-thiophenol, is an organic compound with the chemical formula C6H5SH. It is a colorless liquid that is insoluble in water, but soluble in organic solvents. 3-thiophenol has a wide range of applications in the pharmaceutical and food industries, as well as in scientific research.
Scientific Research Applications
3-thiophenol is used in many scientific research applications, including the study of enzyme-catalyzed reactions, the synthesis of organic compounds, and the study of the properties of organic molecules. Additionally, 3-thiophenol has been used as a model compound for studying the synthesis of heterocyclic compounds, such as thiophenes and thiazoles.
Mechanism of Action
3-thiophenol is known to act as a substrate for various enzymes, such as the enzyme cytochrome P450. The enzyme catalyzes the oxidation of 3-thiophenol to 3-thiophene-2-carboxaldehyde, which is then further oxidized to 3-thiophene-2-carboxylic acid. This reaction is important in the metabolism of various drugs and toxins.
Biochemical and Physiological Effects
3-thiophenol has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an antioxidant, to inhibit the growth of certain bacteria, and to have anti-inflammatory and anti-cancer properties. Additionally, 3-thiophenol has been shown to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of drugs and toxins.
Advantages and Limitations for Lab Experiments
The use of 3-thiophenol in laboratory experiments has several advantages. It is easy to synthesize, relatively inexpensive, and has a wide range of applications. Additionally, 3-thiophenol is a non-toxic compound, making it safe to use in laboratory experiments. The main limitation of 3-thiophenol is that it is insoluble in water, making it difficult to use in experiments involving aqueous solutions.
Future Directions
Future research on 3-thiophenol could focus on its potential applications in drug development and its effects on other enzymes involved in drug metabolism. Additionally, further research could explore the potential of 3-thiophenol as an antioxidant and anti-inflammatory agent, as well as its potential to inhibit the growth of certain bacteria. Finally, research could be conducted to better understand the mechanism of action of 3-thiophenol and its effects on other biochemical and physiological processes.
Synthesis Methods
3-thiophenol can be synthesized by three different methods. The first method is the direct sulfonation of phenol with sulfuric acid. The second method is the reaction of phenol with thiourea in the presence of a base, such as potassium hydroxide. The third method is the reaction of phenol with thiophosgene in the presence of a base, such as sodium hydroxide.
properties
IUPAC Name |
3-thiophen-3-ylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-7,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJPVLKOFCTNBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399662 |
Source
|
Record name | 3-(3-thienyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Thienyl)phenol | |
CAS RN |
29886-68-8 |
Source
|
Record name | 3-(3-thienyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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